Spiropidion

Selectivity IPM Beneficial Arthropods

Resistance management in sucking pests demands rotation partners with novel, non-neuronal modes of action. Spiropidion is a systemic proinsecticide that hydrolyzes in planta to an ACCase inhibitor (IRAC Group 23). - Controls neonicotinoid-resistant aphids, whiteflies, psyllids, and scales - IOBC Category 1-2 selectivity for beneficials (E. eremicus, N. tenuis) - Dual systemic mobility protects new growth

Molecular Formula C21H27ClN2O5
Molecular Weight 422.9 g/mol
CAS No. 1229023-00-0
Cat. No. B8818410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiropidion
CAS1229023-00-0
Molecular FormulaC21H27ClN2O5
Molecular Weight422.9 g/mol
Structural Identifiers
SMILESCCOC(=O)OC1=C(C(=O)N(C12CCN(CC2)OC)C)C3=C(C=C(C=C3C)Cl)C
InChIInChI=1S/C21H27ClN2O5/c1-6-28-20(26)29-18-17(16-13(2)11-15(22)12-14(16)3)19(25)23(4)21(18)7-9-24(27-5)10-8-21/h11-12H,6-10H2,1-5H3
InChIKeyWOPFPAIGRGHWAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Spiropidion Technical Overview


Spiropidion is a novel tetramic acid proinsecticide developed by Syngenta, classified as an IRAC Group 23 acetyl-CoA carboxylase (ACCase) inhibitor [1]. It is specifically engineered to control a broad spectrum of difficult-to-manage sucking pests—including aphids, whiteflies, psyllids, scales, and mites—across diverse crops such as vegetables, fruits, and field crops [1]. Spiropidion functions as a proinsecticide that undergoes in planta hydrolysis to release its bioactive dione metabolite, which disrupts fatty acid biosynthesis and ultimately leads to pest mortality [2].

Proinsecticide activation – In planta hydrolysis to active dione metabolite
IRAC Group 23 ACCase inhibitor – Disrupts fatty acid biosynthesis in target pests
Broad-spectrum sucking pest control – Aphids, whiteflies, psyllids, scales, mites across vegetables, fruits, field crops
Dual phloem/xylem systemic mobility – Protects new growth and hard-to-reach plant parts

Why Spiropidion Cannot Be Substituted by Generics


Spiropidion is a member of the IRAC Group 23 tetramic acid class, but its unique spiro N-methoxy piperidine pharmacophore, combined with its specific physicochemical and pharmacokinetic properties, distinguishes it from earlier ketoenol insecticides such as spirotetramat and spiromesifen [1]. Substituting spiropidion with a generic analog may result in differential systemic mobility, altered selectivity for beneficial arthropods, and variable efficacy against neonicotinoid-resistant populations [2].

1
Spiro N-methoxy piperidine pharmacophore may alter systemic mobility and target-site interaction compared to spirotetramat or spiromesifen.
2
Selectivity for beneficial arthropods such as parasitoids and predators may shift, affecting IPM program compatibility.
3
Efficacy against neonicotinoid-resistant populations may vary; direct substitution without validation may compromise control.

Quantitative Comparative Evidence


Selectivity for Beneficial Arthropods

Spiropidion demonstrates quantitatively superior selectivity for beneficial natural enemies compared to spirotetramat. In laboratory and semifield assays, spiropidion caused lower mortality in adult emergence of Eretmocerus eremicus parasitoids and was less harmful to Nesidiocoris tenuis predators [1].

Beneficial Arthropod Selectivity
Head-to-head
Spiropidion 76.3% emergence (IOBC 1)
Spirotetramat 68.9% emergence (IOBC 2)
Reported higher emergence supports IPM compatibility
Laboratory topical assay; +7.4 pp emergence difference
Selectivity IPM Beneficial Arthropods

In Planta Proinsecticide Conversion Kinetics

Spiropidion exhibits rapid in planta hydrolysis to its active dione metabolite. In corn metabolism studies, only approximately 20% of the parent spiropidion remained 24 hours post-application, with the remainder converted to the insecticidally active dione [1]. This rapid activation supports robust systemic protection.

Proinsecticide Conversion
Cross-study comparable
~20% parent remaining at 24 h
Rapid activation supports systemic protection onset
Corn metabolism study; direct comparative kinetics unavailable
Metabolism Proinsecticide Systemicity

Intrinsic Activity Against Key Sucking Pests

Spiropidion demonstrates high intrinsic potency against economically important sucking pests. Against the cowpea aphid (Aphis craccivora), spiropidion achieved an EC90 value of 2.8 mg/L [1]. Against the two-spotted spider mite (Tetranychus urticae), spiropidion achieved EC90 values of 15.6 mg/L for adults and <1.5 mg/L for eggs [1].

Potency Against Key Pests
Supporting evidence
EC90: 2.8 mg/L (A. craccivora), 15.6 mg/L (T. urticae adults)
Low EC90 values indicate high potency for target pests
Laboratory bioassay conditions
Efficacy Aphid Mite

Baseline Susceptibility in Bemisia tabaci

Baseline susceptibility monitoring of Bemisia tabaci field populations in China revealed LC50 values for spiropidion ranging from 13.12 to 120.13 mg/L, with resistance ratios (RR) ranging from 3.5 to 23.4 [1]. These values indicate that while some variation exists, spiropidion retains significant activity against populations with prior exposure to other insecticides.

Baseline Susceptibility (B. tabaci)
Class-level
LC50 13.12–120.13 mg/L (RR 3.5–23.4)
Baseline data supports resistance monitoring programs
Field populations, China; class-level variability context
Resistance Whitefly Baseline Susceptibility

Physicochemical Properties for Systemic Mobility

Spiropidion possesses physicochemical properties that facilitate dual phloem and xylem mobility, enabling whole-plant protection. Its logP is 3.2 (pH 7, 20°C) and water solubility is 46 mg/L [1]. This balanced lipophilicity and water solubility is critical for efficient vascular transport.

Physicochemical Properties
Class-level
Spiropidion logP 3.2, solubility 46 mg/L
Spirotetramat logP ~3.8, solubility ~29 mg/L
Balanced lipophilicity supports dual vascular mobility
Class-level inference for systemic transport
Physicochemical Systemicity Formulation

Synergistic Formulation with Neonicotinoids

Spiropidion can be formulated in combination with neonicotinoids such as acetamiprid to enhance pest control spectrum and manage resistance. A patent discloses a pesticidal composition comprising 25–35% spiropidion and 20–30% acetamiprid [1].

Co-formulation with Acetamiprid
Supporting evidence
Spiropidion 25–35% + Acetamiprid 20–30% (patent)
Combination may broaden pest spectrum and delay resistance
Patent WO2022112487A1; field efficacy requires validation
Formulation Synergism Acetamiprid

Recommended Application Scenarios


IPM with Beneficial Arthropod Conservation

Spiropidion's enhanced selectivity for key natural enemies such as E. eremicus and N. tenuis (IOBC Category 1–2) makes it an ideal choice for IPM systems where biological control agents are actively used [1]. Its lower impact on adult emergence and reproduction of beneficials compared to spirotetramat supports the preservation of ecosystem services [1].

Neonicotinoid-Resistant Sucking Pest Management

Spiropidion's non-neuronal mode of action (ACCase inhibition) provides effective control against aphids, whiteflies, and psyllids that have developed resistance to neonicotinoids [1]. Its use as a rotation partner can delay further resistance evolution and restore efficacy in challenged production systems [1].

Broad-Spectrum Control in High-Value Crops

Spiropidion is well-suited for protecting crops such as tomatoes, citrus, pome fruits, and cotton against a wide range of sucking pests including whiteflies, aphids, mites, and scales [1]. Its dual systemic mobility ensures protection of new growth and hard-to-reach plant parts [1].

Co-Formulation with Neonicotinoids

Spiropidion can be formulated with acetamiprid to create combination products that offer both knockdown activity from the neonicotinoid and long-lasting systemic protection from spiropidion [1]. Such formulations may simplify application and improve resistance management [1].

Application
Selection Property
Validation Focus
IPM with beneficial arthropod conservation
Selectivity for natural enemies
IOBC classification and sublethal effects on key beneficial species
Neonicotinoid-resistant sucking pest management
Non-neuronal mode of action (ACCase inhibition)
Efficacy against resistant aphid, whitefly, and psyllid populations
Broad-spectrum control in high-value crops
Dual systemic mobility and broad pest spectrum
Protection of new growth and efficacy across key crop/pest systems
Co-formulation with neonicotinoids
Formulation compatibility and pest spectrum expansion
Synergistic control and resistance management validation

Technical Documentation Hub

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30 linked technical documents
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